COX-2 Selectivity Shift: 4-Chloro Substitution Reduces COX-1 Inhibition by 72% While Preserving COX-2 Activity
In a controlled study of chlorinated cobalt-alkyne complexes of acetylsalicylic acid, introduction of a chlorine substituent at position 4 of the ASS moiety reduced isolated COX-1 inhibition from 82.7% (Co-ASS parent, 10 μM) to 22.9% (4-Cl-Co-ASS, 10 μM), while COX-2 inhibition was largely preserved (78.5% for Co-ASS vs. 69.9% for 4-Cl-Co-ASS at 10 μM) [1]. This represents a 72% reduction in undesirable COX-1 activity — the isoenzyme responsible for gastrointestinal side effects — while retaining approximately 89% of COX-2 inhibitory capacity. The resulting selectivity shift demonstrates that the 4-chloro substituent on the acetylated salicylic acid scaffold is a pharmacophoric determinant for COX-2-preferential inhibition [1].
| Evidence Dimension | COX-1 and COX-2 isoenzyme inhibition (% inhibition at 10 μM) in isolated enzyme assays |
|---|---|
| Target Compound Data | 4-Cl-Co-ASS: COX-1 = 22.9 ± 1.7%; COX-2 = 69.9 ± 2.7% |
| Comparator Or Baseline | Co-ASS (non-chlorinated parent): COX-1 = 82.7 ± 3.2%; COX-2 = 78.5 ± 6.1% |
| Quantified Difference | COX-1 inhibition reduced by 59.8 percentage points (72% relative reduction); COX-2 inhibition retained at 89% of parent activity |
| Conditions | Isolated enzyme assay; human recombinant COX-1 and COX-2; compound concentration 10 μM; ≥3 independent experiments; values as mean ± SD |
Why This Matters
This selectivity shift is directly relevant for procurement decisions in antitumor drug discovery programs where COX-2 inhibition is the therapeutic target and COX-1 inhibition drives gastrointestinal toxicity.
- [1] Obermoser V, Baecker D, Schuster C, Braun V, Kircher B, Gust R. Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents. Dalton Trans. 2018;47(13):4341-4351. Data from Table 1 and associated text. View Source
